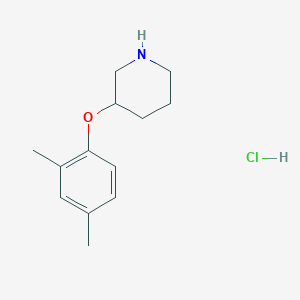

3-(2,4-Dimethylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-5-6-13(11(2)8-10)15-12-4-3-7-14-9-12;/h5-6,8,12,14H,3-4,7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCFOXYTBJOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2,4-Dimethylphenol with Piperidine

The foundational step involves the nucleophilic aromatic substitution of 2,4-dimethylphenol with piperidine. This process is typically catalyzed by a suitable base or under conditions that facilitate the phenolate ion formation.

- Substrates: 2,4-dimethylphenol and piperidine

- Catalysts: Potassium carbonate or similar bases to generate phenolate ions

- Solvent: Ethanol or methanol, which acts as both solvent and reaction medium

- Temperature: Elevated, generally between 80°C and 120°C

- Reaction Time: 4–8 hours to ensure complete substitution

Mechanism:

The phenolate ion attacks the aromatic ring of phenol, displacing a hydrogen and forming the phenoxy piperidine intermediate.

Table 1: Typical Reaction Parameters for Phenolic Substitution

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Base | Potassium carbonate | , |

| Solvent | Ethanol or methanol | , |

| Temperature | 80°C – 120°C | , |

| Reaction Time | 4–8 hours | , |

Conversion to Hydrochloride Salt

The free base formed from the phenolic substitution is then treated with hydrochloric acid to produce the hydrochloride salt, which enhances stability and facilitates purification.

- Dissolve the free base in a suitable solvent such as ethanol.

- Bubble or add gaseous HCl or a solution of HCl in water or ethanol.

- Maintain the reaction at room temperature or slight heating (~40°C) for 1–2 hours.

- Isolate the precipitated hydrochloride salt via filtration.

- Wash with cold solvent and dry under vacuum.

Note: This salt formation step is critical for pharmaceutical applications, ensuring high purity and stability.

Alternative Synthetic Approaches

Reductive Amination and Functionalization

Recent advances include the use of reductive amination to introduce the piperidine moiety onto aromatic intermediates, followed by functional group modifications to install the phenoxy group.

Cross-Coupling Strategies

Modern methodologies, such as Rh-catalyzed asymmetric carbometalation, have been employed to synthesize enantioenriched piperidines, which can be subsequently functionalized with 2,4-dimethylphenoxy groups through nucleophilic substitution or coupling reactions.

- Enantioselective cross-coupling approaches provide high regio- and stereoselectivity.

- These methods are scalable and compatible with various functional groups, offering versatile routes to the target compound.

Industrial-Scale Synthesis Considerations

For large-scale production, the process emphasizes:

- Use of non-toxic solvents like toluene or isopropanol.

- Reaction conditions optimized for high yield (>98%) and purity.

- Purification by recrystallization or distillation.

- Continuous monitoring via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

| Step | Description | Typical Yield | Reference Source |

|---|---|---|---|

| 1 | Phenolic substitution reaction | 80–90% | , |

| 2 | Acidic quenching and salt formation | >95% | |

| 3 | Purification via recrystallization or distillation | >98% purity |

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

Antiviral Activity

Research indicates that piperidine derivatives, including 3-(2,4-Dimethylphenoxy)piperidine hydrochloride, have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The piperidine moiety plays a crucial role in maintaining potent antiviral activities by facilitating interactions with the viral target sites .

Anticancer Potential

Studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds featuring the piperidine ring have been developed as potential anticancer agents through innovative synthetic strategies like three-component reactions. These compounds demonstrated improved cytotoxicity against various cancer cell lines compared to standard treatments .

Neuroprotective Effects

The incorporation of piperidine in drug design has been associated with enhanced brain penetration and neuroprotective effects. Compounds derived from piperidine have been explored for their potential in treating neurological disorders such as Alzheimer's disease due to their ability to inhibit cholinesterase enzymes .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl, F) improve metabolic stability and receptor binding affinity .

- Bulkier substituents (e.g., isopropyl) may reduce blood-brain barrier penetration but enhance peripheral target selectivity .

Pharmacological Activity

While direct data for the target compound are unavailable, analogs provide insights:

- SSRI Activity : Compound 11 (2,5-dimethoxy-4-CF₃) demonstrated potent serotonin reuptake inhibition (IC₅₀ < 100 nM) due to its electron-deficient aromatic ring enhancing transporter binding .

- Antipsychotic Intermediates: Fluorinated derivatives (e.g., 4-(2,4-difluorophenoxy)) are precursors to risperidone, indicating CNS penetration capabilities .

Biological Activity

3-(2,4-Dimethylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological implications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-(2,4-dimethylphenoxy)ethyl group. Its chemical formula is , and it is categorized as an irritant due to potential skin and mucous membrane irritation upon contact.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological processes. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, potentially impacting conditions like depression and anxiety disorders .

- Receptor Interaction : The compound may bind to neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions .

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

- Neurological Disorders : Research indicates potential benefits in treating disorders characterized by altered serotonin metabolism, such as depression and anxiety .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

- Drug Development : Its structural properties make it a valuable candidate for developing new medications targeting neurological and infectious diseases .

Case Studies

Several studies have explored the biological activity of this compound:

- Antidepressant Effects : A study investigated the effects of similar piperidine derivatives on serotonin synthesis inhibition. The findings suggested that these compounds could serve as potential treatments for depression by modulating serotonin levels in the brain .

- Antimicrobial Efficacy : Research on related piperidine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar properties .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of piperidine derivatives revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding their therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be useful:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 3-(3,4-Dimethylphenoxy)piperidine hydrochloride | Neurological effects | Potential antidepressant properties |

| 4-(2,3-Dimethylphenoxy)piperidine hydrochloride | Antimicrobial properties | Effective against Gram-positive bacteria |

| 3-(2-Methylphenoxy)piperidine hydrochloride | Enzyme inhibition | Modulates neurotransmitter levels |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-dimethylphenoxy)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dimethylphenol with a piperidine derivative (e.g., 3-chloropiperidine hydrochloride) in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to facilitate ether bond formation . Yield optimization requires controlled temperature (60–90°C) and stoichiometric excess of the phenol component. Impurities such as unreacted starting materials or byproducts (e.g., dehydrohalogenation products) can be minimized via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>98%) with a C18 column and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm the presence of the dimethylphenoxy group (aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) and piperidine ring protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z corresponding to C₁₃H₁₈NOCl) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if handling powders to avoid inhalation .

- Storage : Store at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability data suggest a shelf life of ≥2 years under these conditions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor subtypes). To address this:

- Dose-Response Curves : Perform parallel experiments using standardized protocols (e.g., IC₅₀ comparisons in HEK293 vs. CHO cells).

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to validate affinity values .

- Meta-Analysis : Compare data with structurally related compounds (e.g., diphenoxylate hydrochloride) to identify structure-activity trends .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer :

- pH Adjustment : Stabilize solutions at pH 4–5 (using HCl/NaOH) to minimize hydrolysis of the piperidine moiety .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in saline immediately before use .

- Degradation Kinetics : Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and HPLC tracking of degradation products (e.g., free phenol) .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., unreacted chloropiperidine) in real time .

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify critical quality attributes (CQAs). For example, reducing DMF volume by 20% decreases dimerization byproducts .

- Purification : Employ recrystallization from ethanol/water (70:30 v/v) to remove hydrophilic impurities .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to determine accurate values?

- Methodological Answer :

- Shake-Flask Method : Saturate aqueous buffers (pH 1–7.4) with the compound, filter, and quantify dissolved material via UV spectrophotometry .

- Co-Solvent Method : Use incremental ethanol additions (0–30%) to extrapolate intrinsic solubility. Compare with computational predictions (e.g., ACD/Labs) .

- Contradiction Resolution : Differences may stem from polymorphic forms (e.g., hydrochloride salt vs. free base). Characterize solid-state forms via XRD .

Experimental Design Challenges

Q. Designing a study to evaluate its metabolic stability in hepatic microsomes: Key considerations?

- Methodological Answer :

- Microsome Preparation : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems .

- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- Controls : Include verapamil (high turnover) and propranolol (low turnover) as benchmarks. Account for nonspecific binding via pre-incubation with microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.